molecular formula C16H14ClNO B4962547 N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide

N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4962547
M. Wt: 271.74 g/mol
InChI Key: JARNLOHFANWRNN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-phenylcyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 3-chlorophenyl substituent on the amide nitrogen and a phenyl group attached to the cyclopropane ring. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique three-membered ring structure, which imparts conformational rigidity and metabolic stability.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNLOHFANWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with phenylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired carboxamide. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

N-(2-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide (1c) Structure: Differs in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro). Synthesis: Prepared via cyclopropanation reactions, similar to methods described in (column chromatography purification, yield ~78%) . Key Data: Reduced anti-inflammatory potency compared to DFB (a reference compound) but non-toxic to BV2 microglial cells at ≤1000 μM .

N-(3-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide (2c) Structure: Shares the 3-chlorophenyl group but has an additional 3-chlorophenyl substituent on the cyclopropane ring.

(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide

  • Structure : Features a trifluoropropenyl group and dimethyl substituents on the cyclopropane ring.
  • Key Data : Exhibits insecticidal properties (per ) and structural disorder in fluorine atoms, impacting crystallinity .

N-(3-Methoxyphenyl)-2-phenylcyclopropanecarboxamide Analogs

  • Structure : Methoxy substitution instead of chlorine.
  • Key Data : Improved solubility due to the electron-donating methoxy group but reduced metabolic stability compared to chloro derivatives .

Key Findings :

  • Substituent Position Matters : The 3-chlorophenyl group (as in 2c) enhances anti-inflammatory activity compared to 2-chlorophenyl (1c), likely due to improved target binding .
  • Toxicity Profile : Chlorophenyl derivatives generally show low toxicity, making them favorable for therapeutic development .
  • Fluorinated Analogs : Compounds with trifluoromethyl groups (e.g., ) exhibit insecticidal properties but may face synthetic challenges due to structural disorder .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs (e.g., ) show improved solubility in polar solvents due to the electron-donating methoxy group .

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